6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one
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Description
“6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a piperidine ring, a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The compound contains several functional groups, including a pyridazinone ring, a piperidine ring, a cyclopropyl group, and a benzoyl group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridazinone ring might undergo reactions at the carbonyl group, and the piperidine ring could potentially be involved in reactions at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl group in the pyridazinone ring could influence its solubility.Safety And Hazards
Future Directions
properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-4-2-3-5-17(14)20(25)22-12-10-16(11-13-22)23-19(24)9-8-18(21-23)15-6-7-15/h2-5,8-9,15-16H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWMOAPDNPUTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one |
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